

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **4-(Cyclohexyloxy)aniline**

Cat. No.: **B1587980**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of **4-(Cyclohexyloxy)aniline**. As a member of the alkoxy aniline family, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document consolidates available data on its spectral characteristics, potential synthetic routes, and safety considerations, offering a valuable resource for professionals in drug discovery and development.

Introduction

4-(Cyclohexyloxy)aniline is an aromatic amine characterized by a cyclohexyl ether linkage at the para position of the aniline ring. This structural motif, combining a flexible, lipophilic cycloalkyl group with a reactive aniline core, makes it an intriguing building block in organic synthesis. Aniline derivatives are well-established pharmacophores, and the introduction of an alkoxy group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. This guide aims to provide a detailed exploration of the key technical aspects of **4-(Cyclohexyloxy)aniline**, from its fundamental properties to its potential as a scaffold in the development of novel therapeutics.

Chemical Structure and Properties

The structure of **4-(Cyclohexyloxy)aniline** features a central benzene ring substituted with an amino group (-NH₂) and a cyclohexyloxy group (-O-C₆H₁₁).

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Figure 1: Chemical Structure of **4-(Cyclohexyloxy)aniline**

Table 1: Physicochemical Properties of **4-(Cyclohexyloxy)aniline**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	Liquid (at room temperature)	[2]
CAS Number	39905-48-1	
SMILES	C1CCC(CC1)OC2=CC=C(C=C2)N	[1]
InChIKey	SNTDJOBXSWWDSN-UHFFFAOYSA-N	[1]

Note: Experimental physical properties such as melting point, boiling point, and density are not readily available in the literature for **4-(cyclohexyloxy)aniline**. Data for the related compound, 4-(hexyloxy)aniline, shows a melting point of 43-46 °C and a boiling point of 155-158 °C at 5 mmHg, which may provide an estimate.

Synthesis of **4-(Cyclohexyloxy)aniline**

While a specific, detailed experimental protocol for the synthesis of **4-(Cyclohexyloxy)aniline** is not widely published, its structure suggests two primary retrosynthetic approaches: Williamson ether synthesis and Buchwald-Hartwig amination.

Williamson Ether Synthesis Approach

This classical method involves the reaction of an alkoxide with a primary alkyl halide. For **4-(Cyclohexyloxy)aniline**, this would entail the reaction of 4-aminophenol with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.

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Figure 2: Williamson Ether Synthesis Workflow

Experimental Protocol (Hypothetical):

- To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **4-(Cyclohexyloxy)aniline**.

Buchwald-Hartwig Amination Approach

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. In this approach, 4-cyclohexyloxybromobenzene would be reacted with an ammonia equivalent or a protected amine, followed by deprotection.

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}
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Figure 3: Buchwald-Hartwig Amination Workflow

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for **4-(Cyclohexyloxy)aniline**, the following interpretations are based on the analysis of its structural features and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the cyclohexyl protons, and the amine protons.

- Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
- Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. A multiplet further downfield (typically δ 4.1-4.5 ppm) would correspond to the proton on the carbon attached to the ether oxygen.
- Amine Protons: A broad singlet (typically δ 3.5-4.5 ppm) corresponding to the $-NH_2$ protons. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic and cyclohexyl carbons.

- Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the nitrogen (C-N) will also be significantly shifted.
- Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 20-80 ppm). The carbon directly bonded to the ether oxygen will be the most downfield in this group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands for **4-(Cyclohexyloxy)aniline**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
N-H (Amine)	Symmetric & Asymmetric Stretch	3300-3500 (two bands)
C-H (Aromatic)	Stretch	3000-3100
C-H (Aliphatic)	Stretch	2850-2950
C=C (Aromatic)	Stretch	1500-1600
C-N (Aromatic Amine)	Stretch	1250-1360
C-O (Ether)	Stretch	1000-1300
N-H (Amine)	Bend	1590-1650

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ would be expected at m/z 191. Key fragmentation patterns would likely involve:

- Loss of the cyclohexyl group: Cleavage of the C-O ether bond could lead to a fragment corresponding to the 4-aminophenoxy radical cation or the cyclohexyl cation.
- Loss of the amino group: Fragmentation of the aniline ring.
- Rearrangement reactions: Common in the fragmentation of ethers and anilines.

Applications in Drug Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their ability to interact with various biological targets. The incorporation of an alkoxy group, such as cyclohexyloxy, can enhance the drug-like properties of a molecule.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or substituted aniline core, which often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The alkoxy substituent can occupy a hydrophobic pocket, potentially increasing potency and selectivity. Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.^{[2][3]} The cyclohexyloxy group in **4-(Cyclohexyloxy)aniline** could serve as a lipophilic side chain in the design of novel kinase inhibitors.

Modulating Physicochemical Properties

The cyclohexyloxy group can influence a compound's lipophilicity (logP), solubility, and metabolic stability. Strategic incorporation of such a group can be used to optimize the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties.^[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(Cyclohexyloxy)aniline** is not readily available. Therefore, it should be handled with the same precautions as other aniline derivatives. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.^[5]

General Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Cyclohexyloxy)aniline is a versatile chemical building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural analogy to other well-studied alkoxy anilines provides a strong basis for its exploration in drug discovery programs, particularly in the design of kinase inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of **4-(Cyclohexyloxy)aniline** in their scientific endeavors.

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